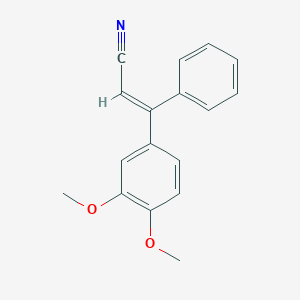
5,5'-(Naphthalene-1,4-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Naphthalene-1,4-diyl)diisophthalic acid is an organic compound with the molecular formula C26H16O8 and a molecular weight of 456.4 g/mol . It is a tetracarboxylate ligand that has been used in the construction of metal-organic frameworks (MOFs) due to its ability to form stable coordination polymers .
Preparation Methods
The synthesis of 5,5’-(Naphthalene-1,4-diyl)diisophthalic acid typically involves the reaction of naphthalene derivatives with isophthalic acid under specific conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel . This method allows for the formation of high-purity crystals suitable for structural analysis . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,5’-(Naphthalene-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(Naphthalene-1,4-diyl)diisophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5,5’-(Naphthalene-1,4-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups can form strong bonds with metal centers, leading to the formation of stable coordination polymers . These interactions can influence the physical and chemical properties of the resulting materials, such as their porosity, stability, and reactivity .
Comparison with Similar Compounds
Similar compounds to 5,5’-(Naphthalene-1,4-diyl)diisophthalic acid include other tetracarboxylate ligands, such as:
5,5’-(Buta-diyne-1,4-diyl)diisophthalic acid: Used in the synthesis of supramolecular compounds with unique luminescent properties.
5,5’-(Naphthalene-1,5-diyl)diisophthalic acid: Another naphthalene-based ligand used in the construction of MOFs.
The uniqueness of 5,5’-(Naphthalene-1,4-diyl)diisophthalic acid lies in its specific structural features and the stability of the coordination polymers it forms, making it particularly useful in the development of advanced materials .
Properties
Molecular Formula |
C26H16O8 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-5-6-20(22-4-2-1-3-21(19)22)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
NIZXUKQACFYXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)






![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)




